molecular formula C7H12N4O2S B2750359 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide CAS No. 627836-81-1

6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide

Cat. No. B2750359
CAS RN: 627836-81-1
M. Wt: 216.26
InChI Key: GYHBVHHXVVZKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the CAS Number: 627836-81-1 . It has a molecular weight of 216.26 and is typically in the form of a powder . This compound is not intended for human or veterinary use, but is used for research purposes.


Molecular Structure Analysis

The molecular formula of 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide is C7H12N4O2S . The InChI code is 1S/C7H12N4O2S/c1-11(2)14(12,13)6-3-4-7(10-8)9-5-6/h3-5H,8H2,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

The physical form of 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide is a powder . It is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Antimycobacterial Agents

Research on derivatives of 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide has shown promising results in the development of antimycobacterial agents. A study by Güzel et al. (2009) focused on the synthesis of pyridinium derivatives that exhibited nanomolar inhibitory activity against two beta-carbonic anhydrases from Mycobacterium tuberculosis, suggesting potential for developing alternative antimycobacterial treatments with a novel mechanism of action. This indicates a significant stride towards combating tuberculosis through new molecular frameworks (Güzel et al., 2009).

Anticancer Activity

Another area of application is in cancer research, where N,N-dimethylbenzenesulfonamide derivatives have been explored for their antiproliferative properties. Bashandy et al. (2014) synthesized novel compounds that demonstrated higher antiproliferative activity against the human breast cancer cell line MCF-7 compared to doxorubicin, a commonly used chemotherapeutic agent. These findings open up new avenues for cancer treatment, highlighting the therapeutic potential of sulfonamide derivatives (Bashandy et al., 2014).

Antiglaucoma Agents

The sulfonamide derivatives have also been explored for their potential in treating glaucoma. Scozzafava et al. (1999) discussed the synthesis of water-soluble sulfonamides that effectively inhibited carbonic anhydrase isozymes involved in aqueous humor secretion, demonstrating strong and long-lasting intraocular pressure-lowering effects in experimental models. This research signifies the potential of these compounds in developing new antiglaucoma medications (Scozzafava et al., 1999).

Antiviral and Antibacterial Applications

Compounds derived from 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide have also been investigated for their antibacterial and antiviral activities. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, showing significant antibacterial activity, hinting at their potential use as antibacterial agents (Azab et al., 2013).

Organic Synthesis and Material Science

Furthermore, these compounds have been utilized in organic synthesis and material science. Yang and Tian (2017) highlighted the role of sulfonyl hydrazides, including 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide derivatives, as sulfonyl sources in the preparation of sulfones, sulfonamides, and other sulfur-containing compounds, underscoring their versatility in synthetic chemistry (Yang & Tian, 2017).

Safety and Hazards

The safety information for 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of ingestion or skin contact, medical help should be sought .

properties

IUPAC Name

6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S/c1-11(2)14(12,13)6-3-4-7(10-8)9-5-6/h3-5H,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHBVHHXVVZKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=C(C=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide

CAS RN

627836-81-1
Record name 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1.9 g (8.8 mmol) of 6-chloro-N,N-dimethylpyridine-3-sulfonamide and 4.6 mL (91.5 mmol) of hydrazine monohydrate in 10 mL of EtOH is heated for 2 hours at 80° C. The precipitate obtained, after cooling to room temperature, is filtered off and then washed with 10 mL of EtOH and dried under vacuum. 1.62 g of 6-hydrazino-N,N-dimethylpyridine-3-sulfonamide are obtained in the form of a white powder.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.